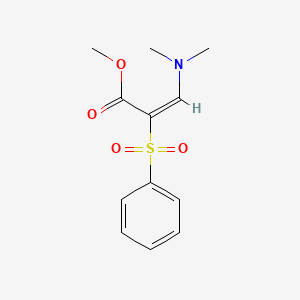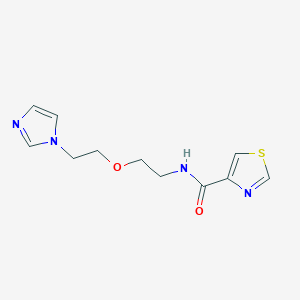![molecular formula C11H8F2N2O2 B2855403 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid CAS No. 2248395-58-4](/img/structure/B2855403.png)
2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the benzoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The benzoic acid moiety is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of cost-effective and readily available starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .
Comparación Con Compuestos Similares
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 2-(Difluoromethyl)-1H-pyrazole-4-carboxamide
- 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Comparison: 2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid is unique due to the presence of both the difluoromethyl group and the benzoic acid moiety, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity for certain targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[4-(difluoromethyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-10(13)7-5-14-15(6-7)9-4-2-1-3-8(9)11(16)17/h1-6,10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOPMRVKPEZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=C(C=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)

![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855326.png)

![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)
![5-Bromo-2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2855331.png)



![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)
